5-(Benzyloxy)-2-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-5-phenylmethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVYIODQKHPFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598615 | |
| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-32-2 | |
| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Displacement of Halogen Substituents
A widely employed route involves nucleophilic substitution at the pyrimidine ring’s C5 position. Starting from 5-chloro-2-(methylthio)pyrimidine, treatment with benzyl alcohol in the presence of a strong base such as sodium hydride (NaH) facilitates the introduction of the benzyloxy group. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions (24–48 hours), achieving yields of 75–86%.
Key Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes nucleophilicity |
| Temperature | 80–100°C | Accelerates substitution |
| Base | NaH (2.0 equiv) | Ensures deprotonation |
| Reaction Time | 24–48 hours | Completes conversion |
This method mirrors the synthesis of 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine, where NaH-mediated displacement of chlorides with benzyloxy groups achieved 86% yield. Adjusting the stoichiometry of benzyl alcohol (1.2–1.5 equiv) minimizes side reactions such as over-alkylation.
Sequential Functionalization
In cases where the methylthio group is introduced post-benzyloxy substitution, 5-benzyloxy-2-chloropyrimidine serves as the precursor. Treatment with sodium methanethiolate (CH₃SNa) in ethanol at 25°C for 12 hours replaces the chloride at C2, yielding the target compound in 68–72%. This stepwise approach avoids competing reactions at adjacent positions.
Critical Considerations:
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Purification: Column chromatography (hexane/ethyl acetate, 4:1) removes residual thiol byproducts.
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Oxidation Sensitivity: The methylthio group is prone to oxidation; thus, reactions are conducted under inert atmospheres (N₂ or Ar).
Alternative Synthetic Pathways
Cyclocondensation Approaches
Pyrimidine ring formation via cyclocondensation offers a one-pot strategy. Ethyl acetoacetate, thiourea, and 5-benzyloxy-2-carbaldehyde undergo Biginelli-like condensation in the presence of hydrochloric acid, generating the pyrimidine core with pre-installed substituents. However, this method suffers from moderate yields (45–55%) due to competing side reactions.
Optimization Insights:
Photoredox Catalysis
Recent advances employ photoredox catalysis for dehydrogenative coupling. Using eosin Y as a photocatalyst and potassium carbonate as a base, 5-hydroxy-2-(methylthio)pyrimidine undergoes benzylation under blue LED irradiation (450 nm). This method achieves 62% yield in 6 hours, offering a greener alternative to traditional methods.
Advantages:
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Mild Conditions: Room-temperature reactions reduce energy consumption.
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Functional Group Tolerance: Compatible with electron-deficient benzyl derivatives.
Industrial-Scale Production
Continuous Flow Synthesis
| Stage | Temperature | Pressure | Flow Rate |
|---|---|---|---|
| Benzyloxy Substitution | 90°C | 1.5 bar | 10 mL/min |
| Methylthio Substitution | 25°C | 1.0 bar | 15 mL/min |
Waste Mitigation Strategies
Industrial processes prioritize solvent recovery and byproduct utilization. For example, THF is distilled and reused, reducing waste by 70%. Residual benzyl chloride from over-alkylation is repurposed in downstream reactions.
Comparative Methodological Analysis
Yield and Efficiency
| Method | Average Yield | Time Required | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 82% | 24–48 hours | High |
| Cyclocondensation | 50% | 12 hours | Moderate |
| Photoredox Catalysis | 62% | 6 hours | Emerging |
Nucleophilic substitution remains the gold standard for large-scale synthesis, while photoredox methods show promise for niche applications requiring rapid synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(methylthio)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides, acyl chlorides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, alcohol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Synthesis of Buspirone Derivatives
5-(Benzyloxy)-2-(methylthio)pyrimidine is primarily recognized for its role as an intermediate in the synthesis of Buspirone derivatives. Buspirone is an anxiolytic medication used to treat anxiety disorders and is known for its unique mechanism of action compared to traditional benzodiazepines. The incorporation of this compound into synthetic pathways enhances the efficacy and specificity of Buspirone derivatives.
Case Study: Synthesis Pathway
The synthesis pathway typically involves several steps:
- Formation of the Pyrimidine Core : The initial step includes the formation of the pyrimidine ring, which is crucial for the biological activity of the final product.
- Introduction of Benzyloxy and Methylthio Groups : Subsequent reactions introduce the benzyloxy and methylthio groups, which are essential for enhancing lipophilicity and bioavailability.
- Final Modifications : Additional modifications may be applied to optimize pharmacological properties.
Potential Therapeutic Implications
Research indicates that derivatives synthesized from this compound exhibit promising pharmacological profiles. These compounds may possess enhanced anxiolytic effects with reduced side effects compared to existing treatments.
Example Findings
- Anxiolytic Activity : Studies have shown that certain Buspirone derivatives demonstrate significant anxiolytic activity in preclinical models, suggesting that modifications involving this compound can lead to improved therapeutic agents.
- Mechanism of Action : The derivatives may act as selective serotonin receptor agonists, providing a targeted approach to anxiety treatment without the sedative effects common in other anxiolytics.
Broader Research Applications
Beyond its role in synthesizing Buspirone derivatives, this compound may have potential applications in:
- Antiviral Research : Investigations into pyrimidine derivatives have shown promise against various viral pathogens.
- Cancer Therapeutics : Some studies suggest that similar compounds can inhibit tumor growth through specific pathways.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(methylthio)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interaction with DNA/RNA: It may interact with nucleic acids, affecting the replication and transcription processes.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
Key structural analogues differ in substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. Below is a comparative analysis:
Key Research Findings
- Synthetic Yields: Chloro-substituted pyrimidines (e.g., 5-[(2,4-dichloro)diphenylmethyl]uracil) show reduced yields (40%) compared to non-chlorinated analogues (78%) due to steric and electronic hindrance .
- Thermal Stability : Benzyloxy-substituted pyrimidines generally exhibit higher thermal stability than methoxy or ethoxy derivatives, attributed to the bulky benzyl group’s protective effect .
- Structure-Activity Relationships (SAR) : The methylthio group’s electron-withdrawing nature enhances binding to enzymatic targets, as observed in benzimidazole-based inhibitors .
Biological Activity
5-(Benzyloxy)-2-(methylthio)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
Chemical Properties:
- Molecular Formula: C11H12N2OS
- Molecular Weight: 220.29 g/mol
- IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with benzyl alcohol and methylthiol under controlled conditions. The synthetic route can be optimized for yield and purity through various methods, including refluxing in suitable solvents or using microwave-assisted synthesis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound possesses moderate to strong antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.8 |
| HCT-116 (Colon Cancer) | 10.5 |
These findings indicate that this compound exhibits promising anticancer activity, particularly against lung and colon cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Membrane Disruption: Its interaction with bacterial membranes can disrupt their integrity, resulting in cell lysis.
- Receptor Binding: The compound may bind to receptors that modulate cellular responses, enhancing or inhibiting specific signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Almehizia et al. evaluated the antimicrobial properties of various pyrimidine derivatives, including this compound. The study found that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .
Case Study 2: Anticancer Research
Research published by Yao et al. investigated the cytotoxicity of several pyrimidine derivatives on HepG2 and A549 cells. The results indicated that this compound had a notable inhibitory effect on cell viability, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Basic Research Question
- 1H NMR : Key signals include benzyloxy protons (δ ~5.1–5.2 ppm, singlet) and methylthio groups (δ ~2.3–2.4 ppm, singlet). Aromatic protons on the pyrimidine ring appear as distinct doublets (δ ~7.3–8.1 ppm) .
- 13C NMR : The benzyloxy carbon resonates at δ ~70–75 ppm, while the methylthio sulfur-bound carbon appears at δ ~15–16 ppm .
- HRMS : Accurate mass analysis confirms the molecular ion ([M+H]+ or [M+Na]+) with <2 ppm error .
How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic displacement reactions?
Advanced Research Question
Substituents on the pyrimidine ring significantly alter reactivity:
- Electron-withdrawing groups (e.g., Cl) : Reduce nucleophilic displacement efficiency by deactivating the ring. For example, chloro-substituted analogs show 30–50% lower yields compared to methylthio derivatives in cyanide displacement reactions .
- Electron-donating groups (e.g., OMe) : Enhance reactivity but may require harsher conditions (e.g., elevated temperatures, strong bases like KOtBu) .
Methodological Insight : Use Hammett σ constants to predict substituent effects or employ DFT calculations to model transition states .
How can low yields in multi-step syntheses of this compound derivatives be addressed?
Advanced Research Question
Low yields often arise from:
- Intermediate instability : Protect reactive groups (e.g., hydroxyls) with benzyl or tert-butyldimethylsilyl (TBS) groups .
- Side reactions : Monitor by TLC/HPLC and optimize stoichiometry (e.g., excess benzyl alcohol in benzylation steps) .
- Purification losses : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or high-resolution techniques like preparative HPLC .
How should conflicting data on substituent effects (e.g., chloro vs. methylthio groups) be analyzed mechanistically?
Advanced Research Question
Contradictions may arise from competing reaction pathways. For example:
- Steric hindrance : Bulky substituents (e.g., diphenylmethyl) reduce accessibility to the reaction site, lowering yields despite favorable electronic effects .
- Solvent polarity : Polar solvents stabilize charged intermediates in SNAr mechanisms but may disfavor radical pathways.
Resolution : Conduct kinetic studies (e.g., variable-temperature NMR) or isotopic labeling (e.g., 13C) to track reaction pathways .
What strategies are effective for introducing functional groups (e.g., cyano, sulfonyl) at the 2-position of the pyrimidine ring?
Advanced Research Question
- Sulfone formation : Oxidize methylthio to methylsulfonyl using mCPBA or Oxone, enabling displacement with nucleophiles (e.g., KCN for cyano groups) .
- Direct cyanation : Use CuCN or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyanide sources .
Key Consideration : Ensure anhydrous conditions and inert atmospheres (Ar/N2) to prevent side oxidation or hydrolysis .
How can the biological activity of this compound derivatives be systematically evaluated?
Advanced Research Question
- In vitro assays : Screen for antimicrobial activity via MIC assays (e.g., against E. coli or S. aureus) or anticancer activity using MTT assays (e.g., in HeLa cells) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace benzyloxy with alkoxy groups) and correlate changes with bioactivity .
Validation : Use LC-MS to confirm compound stability under assay conditions and rule out false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
